1-[2-(Cyclohexen-1-yl)ethyl]-3-(2,3-dipyridin-2-ylquinoxalin-6-yl)thiourea
Overview
Description
1-[2-(Cyclohexen-1-yl)ethyl]-3-(2,3-dipyridin-2-ylquinoxalin-6-yl)thiourea is a complex organic compound with a unique structure that combines a cyclohexenyl group, a dipyridinylquinoxalinyl group, and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Cyclohexen-1-yl)ethyl]-3-(2,3-dipyridin-2-ylquinoxalin-6-yl)thiourea typically involves multiple steps, starting with the preparation of the cyclohexenyl and dipyridinylquinoxalinyl intermediates. These intermediates are then coupled using thiourea under specific reaction conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), would be employed to monitor the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Cyclohexen-1-yl)ethyl]-3-(2,3-dipyridin-2-ylquinoxalin-6-yl)thiourea can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
1-[2-(Cyclohexen-1-yl)ethyl]-3-(2,3-dipyridin-2-ylquinoxalin-6-yl)thiourea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[2-(Cyclohexen-1-yl)ethyl]-3-(2,3-dipyridin-2-ylquinoxalin-6-yl)thiourea involves its interaction with molecular targets such as enzymes or receptors. The thiourea moiety can form hydrogen bonds with active sites, while the dipyridinylquinoxalinyl group can engage in π-π interactions with aromatic residues. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(Cyclohexen-1-yl)ethyl]-3-(2,3-dipyridin-2-yl)thiourea
- 1-[2-(Cyclohexen-1-yl)ethyl]-3-(2,3-dipyridin-2-ylquinoxalin-6-yl)urea
Uniqueness
1-[2-(Cyclohexen-1-yl)ethyl]-3-(2,3-dipyridin-2-ylquinoxalin-6-yl)thiourea is unique due to the presence of both the cyclohexenyl and dipyridinylquinoxalinyl groups, which confer specific electronic and steric properties. These properties make it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-[2-(cyclohexen-1-yl)ethyl]-3-(2,3-dipyridin-2-ylquinoxalin-6-yl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N6S/c34-27(30-17-14-19-8-2-1-3-9-19)31-20-12-13-21-24(18-20)33-26(23-11-5-7-16-29-23)25(32-21)22-10-4-6-15-28-22/h4-8,10-13,15-16,18H,1-3,9,14,17H2,(H2,30,31,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQFNRKMJUNAPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=S)NC2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=N4)C5=CC=CC=N5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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